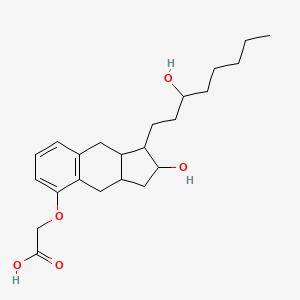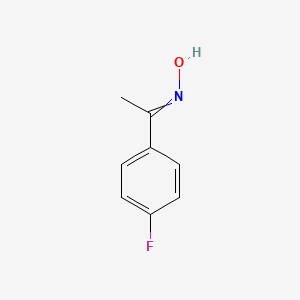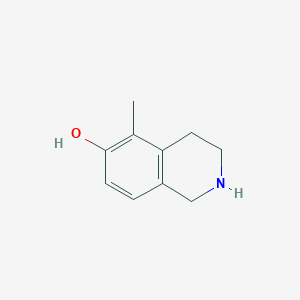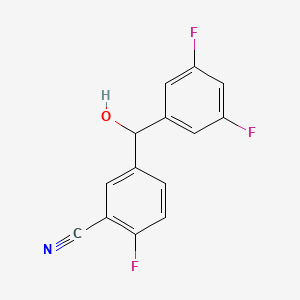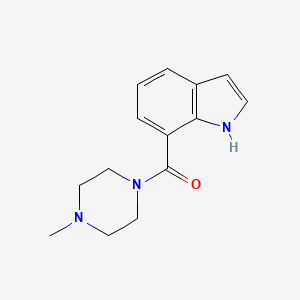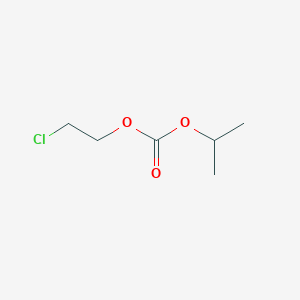
Carbonic acid, 2-chloroethyl 1-methylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid, 2-chloroethyl 1-methylethyl ester is an organic compound with the molecular formula C6H11ClO3 It is a carbonate ester derived from 2-chloroethanol and isopropanol
准备方法
Synthetic Routes and Reaction Conditions
Carbonic acid, 2-chloroethyl 1-methylethyl ester can be synthesized through the reaction of 2-chloroethanol with isopropyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
Industrial Production Methods
In an industrial setting, the production of 2-chloroethyl propan-2-yl carbonate involves similar reaction conditions but on a larger scale. The reactants are mixed in a reactor, and the reaction is monitored to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain the desired purity.
化学反应分析
Types of Reactions
Carbonic acid, 2-chloroethyl 1-methylethyl ester undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-chloroethanol and isopropanol.
Transesterification: The carbonate group can be exchanged with other alcohols under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous acids/bases.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used to facilitate the exchange of the carbonate group.
Major Products
Nucleophilic substitution: Products include substituted ethyl carbonates depending on the nucleophile used.
Hydrolysis: The major products are 2-chloroethanol and isopropanol.
Transesterification: The products are new carbonate esters formed with different alcohols.
科学研究应用
Carbonic acid, 2-chloroethyl 1-methylethyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound can be used in the preparation of polymeric materials with specific properties.
Biological Studies: It serves as a reagent in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Industrial Applications: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
作用机制
The mechanism of action of 2-chloroethyl propan-2-yl carbonate involves its reactivity towards nucleophiles. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile, facilitating the formation of new bonds.
相似化合物的比较
Similar Compounds
Ethyl chloroformate: Similar in structure but with an ethyl group instead of an isopropyl group.
Methyl chloroformate: Contains a methyl group instead of an isopropyl group.
2-Chloroethyl methyl carbonate: Similar but with a methyl group in place of the isopropyl group.
Uniqueness
Carbonic acid, 2-chloroethyl 1-methylethyl ester is unique due to its specific reactivity profile, which is influenced by the presence of both the chloroethyl and isopropyl groups. This combination allows for selective reactions that may not be achievable with other similar compounds.
属性
CAS 编号 |
137778-07-5 |
|---|---|
分子式 |
C6H11ClO3 |
分子量 |
166.60 g/mol |
IUPAC 名称 |
2-chloroethyl propan-2-yl carbonate |
InChI |
InChI=1S/C6H11ClO3/c1-5(2)10-6(8)9-4-3-7/h5H,3-4H2,1-2H3 |
InChI 键 |
CJHNKKRUNUMBJX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1aR,6aS)-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B8780847.png)
![[(4-Chlorobutyl)sulfanyl]benzene](/img/structure/B8780854.png)



![2-Methylfuro[3,4-b]pyridine-5,7-dione](/img/structure/B8780876.png)
![6-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B8780879.png)
